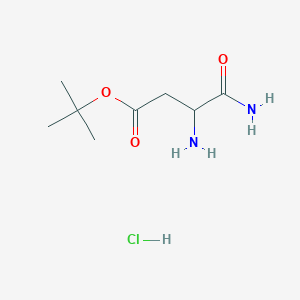

H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl

Description

H-Isoasn-OtBu · HCl (L-Isoasparagine-t-butyl ester hydrochloride) is a protected derivative of L-isoasparagine, where the α-carboxyl group is esterified with a tert-butyl (OtBu) group, and the compound exists as a hydrochloride salt. Its molecular formula is C₈H₁₇ClN₂O₃, with a molecular weight of 224.68 g/mol (CAS: 92786-68-0) . Structurally, isoasparagine differs from asparagine in the position of the amide group: isoasparagine has the amide on the α-carboxyl, while asparagine has it on the β-carboxyl. This distinction impacts its reactivity and applications in peptide synthesis, particularly in preventing racemization or enabling selective deprotection . The tert-butyl ester group is acid-labile, making it suitable for solid-phase peptide synthesis (SPPS) under trifluoroacetic acid (TFA) cleavage conditions. The hydrochloride salt enhances stability and solubility in polar solvents like water or 1% acetic acid .

Properties

IUPAC Name |

tert-butyl 3,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQDVMGXZJHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Flow Steps

H-Ser-OH to H-Ser-OME.HCl to H-Ser (tBu)-OMe.TOS to H-Ser (tBu)-OH to Fmoc-Ser (tBu)-OH.

Serine methyl ester hydrochloride, tosic acid, and solvent dioxane or methylene dichloride weight ratio are by 1: (1-8): mixed (15-20), and the controlled temperature is at -20 ℃ to -5 ℃. In the mixed system, add iso-butylene, close the system, and warm up to 5-10 ℃ of reaction 48-96 hours. Distillation was sloughed solvent and is obtained O-tert-butyl serine methyl esters tosilate after reaction finished.

Saponification Reaction

O-tert-butyl serine methyl esters tosilate directly and solvent methanol or acetone weight ratio be 1: (8-20) mixing, add the proper amount of sodium hydroxide aqueous solution down at temperature 5-35 ℃, saponification reaction 1-5 obtained the O-tert-butyl serine in individual hour.

Add an amount of Fmoc-Cl or Fmoc-osu (being dissolved in the acetonitrile of 5 times of weight) in the O-tert-butyl serine solution system that obtains, and conduct a room temperature reaction for 2-5 hours, then acidification obtained the N-fluorenylmethoxycarb-nyl-nyl O-tert-butyl serine.

Synthesis of N-Phosphonacetyl-L-isoasparagine (PALI)

N-phosphonacetyl-L-isoasparagine, a potent and specific inhibitor of Escherichia coli aspartate transcarbamoylase, is synthesized using modified literature procedures starting from commercially available β-benzyl L-aspartate.

Preparation of β-Benzyl N-tert-butoxycarbonyl-L-aspartate

To a stirred solution of β-benzyl L-aspartate (4.46 g, 20 mmol) and sodium bicarbonate (3.36 g, 40 mmol) in 60 mL water, di-tert-butyl dicarbonate (5.89 g, 27 mmol) in 60 mL THF was added at 0°C, and the reaction mixture was stirred overnight at room temperature. After the completion of the reaction, THF was removed by distillation under reduced pressure, and the residue was extracted with ethyl acetate after acidifying the mixture using 10% citric acid. The organic layer was washed with brine and water and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to afford β-benzyl N-tert-butoxycarbonyl-L-aspartate in quantitative yield. This crude material was used for the next reaction step without further purification.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl ester group is cleaved under acidic conditions to regenerate the free carboxylic acid. Common methods include:

Acidic Hydrolysis

-

HCl in Dioxane : 4N HCl in dioxane at 0–25°C cleaves the ester within 1–2 hours, yielding L-isoasparagine hydrochloride .

-

Trifluoroacetic Acid (TFA) : TFA/H₂O (95:5) at 25°C achieves deprotection in <30 minutes without racemization .

-

Phosphoric Acid : Aqueous H₃PO₄ selectively removes tert-butyl esters in the presence of benzyloxycarbonyl (Cbz) groups .

Comparative Deprotection Efficiency :

| Acid Reagent | Conditions | Time | Selectivity Notes |

|---|---|---|---|

| HCl (4N in dioxane) | 0–25°C | 1–2 h | Compatible with BOC groups |

| TFA/H₂O (95:5) | 25°C | 30 min | Rapid, no side reactions |

| H₃PO₄ (85% aq.) | 60°C | 4 h | Selective for t-Bu esters |

Stability Under Basic Conditions

Key Stability Data :

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 7–9 (aqueous) | No hydrolysis after 24 h | |

| 1M NaOH (25°C) | 50% degradation in 6 h | |

| LiAlH₄ (THF, 0°C) | Ester reduction to alcohol |

Side Reactions and Mitigation

Scientific Research Applications

H-Isoasn-OtBu . HCl has various applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.

Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of H-Isoasn-OtBu . HCl involves its role as a protecting group in peptide synthesis. The tert-butyl ester protects the carboxyl group from unwanted reactions, while the hydrochloride salt protects the amino group . This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 L-Asparagine-t-butyl ester hydrochloride (H-Asn-OtBu · HCl)

- Structure : β-Amide group, α-tert-butyl ester.

- Molecular Formula : C₈H₁₇ClN₂O₃ (CAS: 63094-81-5) .

- Key Differences :

- The β-amide in H-Asn-OtBu · HCl confers distinct hydrogen-bonding capabilities compared to the α-amide in H-Isoasn-OtBu · HCl, influencing peptide backbone conformation .

- H-Asn-OtBu · HCl is more commonly used in SPPS due to asparagine's prevalence in natural peptides, whereas H-Isoasn-OtBu · HCl is employed in specialized contexts requiring isoasparagine residues, such as mimicking post-translational modifications .

2.1.2 H-Aib-OtBu · HCl (2-Aminoisobutyric acid t-butyl ester hydrochloride)

- Structure: Non-proteinogenic amino acid with a methyl-substituted α-carbon.

- Molecular Formula: C₈H₁₇NO₂·HCl (CAS: 4512-32-7) .

- Key Differences :

- The steric hindrance from the α-methyl group in Aib restricts conformational flexibility, making it useful in designing rigid peptide helices. In contrast, H-Isoasn-OtBu · HCl retains greater flexibility due to its linear side chain .

- Solubility: H-Aib-OtBu · HCl (195.68 g/mol) is less polar than H-Isoasn-OtBu · HCl, favoring organic solvents like dichloromethane (DCM) .

2.1.3 H-Asp(OtBu)-OtBu · HCl (L-Aspartic acid di-tert-butyl ester hydrochloride)

- Structure : Both α- and β-carboxyl groups protected as tert-butyl esters.

- Molecular Formula: C₁₂H₂₃NO₄·HCl (CAS: 1791-13-5) .

- Key Differences: Dual ester protection simplifies aspartic acid incorporation but requires harsher deprotection conditions (e.g., prolonged TFA exposure). H-Isoasn-OtBu · HCl, with only one ester and an amide, allows milder cleavage . Applications: H-Asp(OtBu)-OtBu · HCl is used in non-amide-forming contexts, whereas H-Isoasn-OtBu · HCl is tailored for amide-linked peptide sequences .

Commercial Availability and Purity

Biological Activity

H-Isoasn-OtBu . HCl, also known as L-Isoasparagine-t-butyl ester hydrochloride, is a derivative of isoasparagine that has garnered attention for its potential biological activities. This article explores its synthesis, biological functions, and applications in various fields, including drug development and peptide synthesis.

- Molecular Formula : C₇H₁₄ClN₃O₃

- Molecular Weight : 195.65 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and organic solvents

Synthesis

The synthesis of H-Isoasn-OtBu . HCl typically involves the protection of the amino group followed by the introduction of the t-butyl ester. The process can be summarized as follows:

- Protection of Isoasparagine : The amino group is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

- Formation of t-Butyl Ester : The carboxylic acid group is converted to a t-butyl ester through reaction with t-butanol in the presence of an acid catalyst.

- Hydrochloride Salt Formation : The final product is treated with hydrochloric acid to form the hydrochloride salt.

Enzymatic Activity

Research indicates that H-Isoasn-OtBu . HCl exhibits significant interactions with various enzymes, particularly those involved in peptide synthesis and modification. It has been shown to enhance the activity of certain proteases and peptidases, which are crucial for protein turnover and metabolic processes.

- Case Study : In a study examining the effects of isoasparagine derivatives on enzyme activity, it was found that H-Isoasn-OtBu . HCl significantly increased the transpeptidation rates in vitro, suggesting its potential as a substrate or inhibitor for specific enzymatic pathways .

Antimicrobial Properties

H-Isoasn-OtBu . HCl has been evaluated for its antimicrobial properties against various bacterial strains. The amidation of amino acids in peptidoglycan precursors has been linked to enhanced bacterial resistance mechanisms.

- Research Findings : A study demonstrated that amidated derivatives, including isoasparagine esters, showed reduced activity against multi-drug resistant strains of Mycobacterium tuberculosis, indicating a potential role in developing new antimicrobial agents .

Peptide Synthesis

H-Isoasn-OtBu . HCl serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its stability and solubility enhance the efficiency of assembling complex peptides.

| Application | Description |

|---|---|

| Peptide Synthesis | Key intermediate for constructing peptides with specific sequences. |

| Drug Development | Potential candidate for new pharmaceuticals targeting specific pathways. |

| Bioconjugation | Facilitates selective reactions for attaching peptides to biomolecules. |

Drug Development

The compound's ability to modify biological pathways makes it a candidate for drug development, particularly in creating targeted therapies for diseases linked to protein misfolding or degradation.

Q & A

Q. How can researchers confirm the structural identity and purity of H-Isoasn-OtBu·HCl?

To verify structural identity, use 1H/13C NMR to analyze proton and carbon environments, ensuring peaks align with expected tert-butyl and amide groups. Mass spectrometry (MS) confirms molecular weight (e.g., C₈H₁₇ClN₂O₃ for L-Isoasparagine-t-butyl ester·HCl, MW 224.7) . For purity, employ reverse-phase HPLC with UV detection (e.g., 210–220 nm) and validate using a certified reference standard. Purity ≥95% is typical for research-grade material .

Q. What are the recommended storage conditions to maintain the stability of L-Isoasparagine-t-butyl ester·HCl?

Store at –20°C in a desiccated environment to prevent hydrolysis of the tert-butyl ester group. Aliquot the compound to avoid repeated freeze-thaw cycles, which can degrade labile functional groups. Stability tests under accelerated conditions (e.g., 40°C/75% humidity for 4 weeks) can predict long-term integrity .

Q. How should researchers handle discrepancies in solubility data across studies?

Solubility variations often arise from methodological differences (e.g., solvent purity, temperature control). Standardize protocols:

- Prepare saturated solutions in buffered aqueous systems (pH 4–7) or organic solvents (e.g., DMF, DMSO).

- Use dynamic light scattering (DLS) to detect aggregates.

- Report exact conditions (temperature, solvent ratios, equilibration time) to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols using H-Isoasn-OtBu·HCl?

- Resin selection : Use 2-chlorotrityl resin (200–400 mesh) for acid-sensitive tert-butyl ester protection, ensuring >80% coupling efficiency .

- Coupling conditions : Activate with HBTU/DIPEA in DMF (1:2:4 molar ratio) for 2 hours. Monitor deprotection steps (e.g., 20% piperidine in DMF) via Kaiser test to prevent side reactions .

- Cleavage optimization : Use TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to minimize aspartimide formation .

Q. What statistical approaches validate assay reproducibility for H-Isoasn-OtBu·HCl derivatives in high-throughput screening (HTS)?

- Apply the Z-factor (Z = 1 – [3(σₚ + σₙ)/|μₚ – μₙ|]), where σ = standard deviation and μ = mean of positive/negative controls. A Z > 0.5 indicates robust assay quality .

- Perform triplicate runs with independent compound batches to assess inter-assay variability .

Q. How can researchers resolve contradictions in metabolic stability data for isoasparagine derivatives?

- Controlled degradation studies : Incubate compounds in simulated physiological buffers (e.g., PBS, pH 7.4, 37°C) and analyze via LC-MS/MS at timed intervals.

- Enzyme inhibition assays : Test against proteases (e.g., trypsin, chymotrypsin) to identify susceptibility pathways.

- Cross-reference with structural analogs (e.g., H-Aib-OtBu·HCl) to isolate steric or electronic effects .

Methodological Best Practices

- Synthesis reproducibility : Document all reaction parameters (temperature, solvent grade, catalyst loading) in supplemental materials to meet journal guidelines .

- Safety protocols : Wear nitrile gloves, safety goggles, and lab coats when handling powdered forms to avoid inhalation/contact risks. Use fume hoods for solvent-based work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.